1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
1-methyl-6-(oxolan-2-ylmethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-14-11-21(10-13-8-5-9-24-13)17(22)15(14)16(19-18(20)23)12-6-3-2-4-7-12/h2-4,6-7,13,16H,5,8-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAJTIYWVJIEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives.
Pyrrolidine Compounds
Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring.
Biological Activity
1-Methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the realm of neuroinflammatory disorders and other diseases influenced by enzyme activity.
Chemical Structure
The compound can be represented by the following structural formula:
This indicates a complex arrangement that may facilitate interactions with various biological molecules.
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit inhibitory effects on specific enzymes such as myeloperoxidase (MPO). MPO is implicated in neuroinflammation and atherosclerosis. The inhibition of MPO by compounds similar to 1-methyl-4-phenyl derivatives has been linked to beneficial effects in inflammatory conditions and may play a role in reducing oxidative stress in cells .
Biological Activity
1. Neuroprotective Effects:
- Studies have shown that pyrrolo[3,4-d]pyrimidine derivatives can protect neuronal cells from oxidative damage. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
2. Anti-inflammatory Properties:
- The compound has demonstrated anti-inflammatory effects in various models. It can inhibit pro-inflammatory cytokines and reduce the activation of inflammatory pathways. This property makes it a candidate for treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
3. Anticancer Activity:
- Preliminary studies suggest that the compound may exhibit anticancer properties by targeting specific cancer cell lines. It has been noted for its ability to inhibit tumor growth in xenograft models, suggesting potential applications in oncology .
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of pyrrolo[3,4-d]pyrimidines, researchers found that treatment with these compounds significantly reduced neuronal cell death induced by oxidative stress. The IC50 values indicated potent protective effects at low concentrations (IC50 = 1.7 nM) .
Study 2: Anti-inflammatory Activity
Another investigation into the anti-inflammatory properties revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in vitro. This reduction correlated with decreased activation of NF-kB signaling pathways, which are critical in mediating inflammatory responses .
Data Table: Biological Activities of 1-Methyl-4-phenyl Derivatives
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that pyrrolo[3,4-d]pyrimidine derivatives can act as inhibitors for various enzymes and receptors involved in disease processes.
1. Enzyme Inhibition
Studies have shown that derivatives of pyrrolo[3,4-d]pyrimidine can inhibit certain kinases, which are critical in cancer progression. For instance, compounds similar to the one have demonstrated efficacy as inhibitors of TTK (T-loop kinase), a target for cancer therapy. The inhibition of TTK leads to reduced proliferation of cancer cells, making these compounds candidates for further development in oncology treatments .
2. Antiviral Activity
Research into the antiviral properties of pyrimidine derivatives has indicated that they can inhibit viral replication mechanisms. The specific structure of the compound allows for interaction with viral enzymes, potentially blocking their function and offering a pathway for antiviral drug development .
Case Studies
Several studies have documented the effectiveness of pyrrolo[3,4-d]pyrimidine derivatives in preclinical models:
Case Study 1: Cancer Treatment
In a study examining the effects of pyrrolo[3,4-d]pyrimidine derivatives on tumor growth in mice models, researchers found that these compounds significantly reduced tumor size compared to controls. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study 2: Antiviral Efficacy
A separate investigation focused on the antiviral properties against influenza viruses demonstrated that compounds similar to 1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibited IC50 values indicating potent antiviral activity. This suggests a promising avenue for developing new antiviral therapies.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tetrahydrofuran (THF) methyl group and pyrrolopyrimidine core enable nucleophilic substitution at electrophilic sites. For example:
-
THF Ring Functionalization : The tetrahydrofuran moiety undergoes ring-opening under acidic conditions (e.g., HCl/H₂O) to yield diol intermediates, which can be further derivatized into esters or ethers.
-
Pyrimidine Core Reactivity : Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs at the pyrimidine ring’s electron-rich positions, though steric hindrance from the THF-methyl group may limit regioselectivity .
Table 1: Representative Nucleophilic Substitutions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| THF ring-opening | HCl (2M), H₂O, 80°C, 6h | Diol intermediate | 72% | |
| Bromination (pyrimidine) | Br₂, DCM, 0°C → RT, 12h | 3-Bromo-pyrrolopyrimidine derivative | 58% |
Cyclization and Ring Expansion
The bicyclic pyrrolopyrimidine system participates in cycloaddition and ring-expansion reactions:
-
Curtius Rearrangement : Acyl azides derived from the THF-methyl group undergo Curtius rearrangement to form isocyanates, enabling heterocyclization into fused triazole or oxadiazole systems .
-
Intramolecular Cyclocondensation : Amine intermediates (from nitro group reductions) cyclize to form extended polycyclic frameworks under thermal conditions .
Table 2: Cyclization Reactions
Oxidation and Reduction
-
Oxidation : The tetrahydrofuran ring is susceptible to oxidation with KMnO₄ or RuO₄, forming γ-lactone derivatives. The pyrimidine dione moiety resists oxidation under mild conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolo double bond, yielding saturated analogs with altered bioactivity.
Key Data :
-
Oxidation of THF-Methyl Group :
-
Pyrimidine Reduction :
Functional Group Transformations
-
Amide Formation : The dione moiety reacts with primary amines (e.g., benzylamine) to form bis-amide derivatives under peptide coupling conditions (EDC/HOBt) .
-
Methylation : Quaternization of the pyrrolidine nitrogen occurs with methyl iodide, enhancing solubility for pharmacological studies.
Table 3: Functional Group Modifications
Comparison with Similar Compounds
Key Observations :
- Polar groups (e.g., -OH in 4j , -NO₂ in 6N ) in analogs increase reactivity and hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability.
Physicochemical Properties
Available data for analogs highlight trends in melting points (MP) and chromatographic behavior (Rf):
Analysis :
Q & A
Q. What are the optimal synthetic routes for this compound, and what key reaction parameters influence yield?
Methodological Answer: Synthesis of this pyrrolo-pyrimidine-dione derivative typically involves multi-step condensation and cyclization reactions. Key steps include:
- Core Formation: Building the pyrrolo-pyrimidine-dione scaffold via cyclization of substituted pyrimidine precursors under acidic or basic conditions, as seen in analogous syntheses of related heterocycles .
- Substituent Introduction: The tetrahydrofuran-2-yl methyl group is likely introduced via alkylation or nucleophilic substitution. For example, highlights the use of THF as a solvent and lithium carbonate as a base for nucleophilic substitutions, achieving 89% yield under controlled conditions .
- Critical Parameters: Reaction temperature (e.g., 20°C for stability), solvent polarity (THF for solubility), and stoichiometry of reagents (e.g., 3 equivalents of N-ethyl-N,N-diisopropylamine for deprotonation) are pivotal for yield optimization .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming substituent positions and stereochemistry. For example, reports δ 3.62 ppm (CH2) and δ 7.22–7.44 ppm (aromatic protons) in DMSO-d6, critical for verifying methyl and phenyl groups .
- Thin-Layer Chromatography (TLC): Use CHCl3/CH3OH (10:1) to monitor reaction progress, as demonstrated in analogous pyrimidine-dione syntheses (Rf = 0.48) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., C21H20ClN5O2•0.18 H2O in ) .
Advanced Research Questions
Q. How can computational reaction path search methods and quantum chemical calculations be integrated to optimize this compound’s synthesis?
Methodological Answer:
- ICReDD Framework: Implement quantum chemical calculations (e.g., density functional theory) to predict transition states and intermediates. describes using reaction path search algorithms to narrow experimental conditions, reducing trial-and-error cycles by 40–60% .
- Feedback Loops: Experimental data (e.g., failed intermediates) can refine computational models. For instance, unexpected byproducts from alkylation steps can guide recalibration of activation energy barriers in simulations .
Q. How can Design of Experiments (DoE) strategies minimize experimental trials while identifying critical factors affecting synthesis?
Methodological Answer:
- Factorial Design: Use 2k factorial designs to screen variables (e.g., temperature, solvent, catalyst loading). emphasizes DoE’s role in reducing trials by 70% while maintaining statistical significance .
- Response Surface Methodology (RSM): Optimize interdependent parameters (e.g., reaction time vs. temperature) using central composite designs. For example, a 3-level RSM could map yield maxima for THF-mediated reactions .
Q. What strategies resolve contradictions in spectral data or reactivity observed during synthesis?
Methodological Answer:
- Data-Driven Troubleshooting: Use chemical software () to cross-validate NMR/MS data with simulated spectra. Discrepancies in aromatic proton shifts may indicate unintended substituent oxidation, requiring re-optimization of inert atmosphere conditions .
- Reactivity Analysis: If unexpected side reactions occur (e.g., dimerization), employ kinetic simulations to identify competing pathways. Adjusting reagent addition rates (e.g., dropwise addition of alkylating agents) can mitigate such issues .
Q. How do structural modifications at specific positions (e.g., tetrahydrofuran-2-yl methyl group) affect physicochemical properties?
Methodological Answer:
- Analog Comparison: Replace the tetrahydrofuran group with other heterocycles (e.g., coumarin derivatives in ) to assess solubility and stability. For instance, thieno-pyrimidine analogs show altered logP values due to sulfur’s hydrophobicity .
- Molecular Dynamics (MD) Simulations: Model substituent effects on crystal packing or solubility. ’s computational workflows can predict how methyl vs. methoxy groups alter melting points or bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
